8-Fold Higher Glycine-Site Binding Affinity Compared to 1H-Indole-2-carboxylic Acid
1H-Benzimidazole-2-carboxylic acid (BICA, the parent form of the hydrochloride salt) exhibited an 8-fold higher affinity for the strychnine-insensitive glycine binding site of the NMDA receptor compared to the structurally analogous 1H-indole-2-carboxylic acid (ICA) [1]. In a direct competitive displacement assay using [3H]glycine on rat hippocampal membranes, BICA demonstrated a Ki of 5.3 µM, whereas ICA showed a Ki of only 42 µM [1].
| Evidence Dimension | Binding affinity (Ki) for NMDA receptor glycine site |
|---|---|
| Target Compound Data | Ki = 5.3 µM (1H-benzimidazole-2-carboxylic acid, BICA) |
| Comparator Or Baseline | 1H-Indole-2-carboxylic acid (ICA): Ki = 42 µM |
| Quantified Difference | 8-fold higher affinity (5.3 µM vs 42 µM) |
| Conditions | Rat hippocampal membranes; displacement of [3H]glycine; in vitro |
Why This Matters
This 8-fold affinity difference directly impacts the selection of a core scaffold for glycine-site NMDA antagonist lead discovery, as the benzimidazole system provides superior receptor engagement at comparable concentrations.
- [1] Berger, M. L., et al. Benzimidazole-type glycine antagonists: the role of the ring nitrogen atoms. Arch. Pharm. (Weinheim) 1996, 329 (3), 121-124. DOI: 10.1002/ardp.19963290303. View Source
